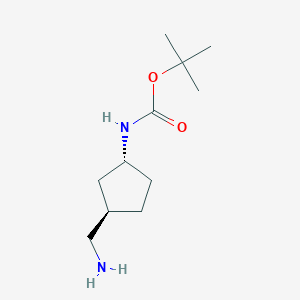

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate

Descripción

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate (CAS: 862700-45-6) is a carbamate-protected amine derivative featuring a cyclopentyl backbone. Its molecular formula is C₁₁H₂₂N₂O₂, with a molar mass of 214.3 g/mol . The compound contains a tert-butyl carbamate group and an aminomethyl substituent in the (1R,3R) relative configuration. This stereochemistry and functional group arrangement make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating bioavailability and stability in drug candidates.

Propiedades

IUPAC Name |

tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSPMZBMBIGHI-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862700-45-6 | |

| Record name | rel-[(1R,3R)-3-(Aminomethyl)cyclopentyl]carbamic acid 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. One common method involves the reaction of (1R,3R)-3-(aminomethyl)cyclopentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The cyclopentyl ring provides structural stability and influences the compound’s binding affinity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopentyl Backbone

Key Insights :

- Methylamino substitution (1536263-66-7) reduces steric hindrance but may alter metabolic stability in vivo.

- Brominated derivatives (2306254-13-5) serve as versatile intermediates for Suzuki-Miyaura couplings, unlike the target compound, which is typically used as a protected amine .

Stereochemical Isomers

Key Insights :

- Stereochemistry critically impacts biological activity. For example, (1S,3R) isomers (774212-81-6) may show different target affinities in kinase inhibitors compared to the (1R,3R) configuration .

- Cis/trans isomerism (e.g., 454709-98-9) influences molecular rigidity, affecting interactions with enzymatic active sites .

Ring Size and Backbone Modifications

Key Insights :

Research and Application Insights

- Synthetic Utility: The target compound’s aminomethyl group enables facile conjugation with carboxylic acids or ketones, making it a preferred intermediate in peptidomimetic drug design .

- Pharmacological Relevance : Cyclohexyl analogs (e.g., 1222709-27-4) are prioritized in oncology for their enhanced binding to tubulin or kinase domains .

- Safety Considerations : Brominated variants (2306254-13-5) are niche intermediates in radiopharmaceuticals but require specialized handling .

Actividad Biológica

tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate is a carbamate compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclopentyl ring and an aminomethyl group, suggests significant biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- CAS Number : 1932412-19-5

The compound's structure includes a tert-butyl group which serves as a protecting group for amines, enhancing its stability during synthesis and biological interactions.

The biological activity of tert-butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The key mechanisms include:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on proteins or enzymes, facilitating binding and modulation of activity.

- Covalent Bonding : The carbamate moiety may engage in covalent interactions with nucleophilic sites on target molecules, influencing their functional state.

- Structural Stability : The cyclopentyl ring contributes to the compound's overall conformation, affecting its binding affinity and selectivity towards biological targets.

In Vitro Assays

In vitro assays have been conducted to evaluate the biological activity of tert-butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate against various cultured cell lines and isolated enzymes. These assays typically assess:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Cell Viability : Studies have measured the impact of the compound on cell proliferation and survival in different cancer cell lines.

| Study Type | Target | Outcome |

|---|---|---|

| Enzyme Inhibition | Cyclic Carbamate Enzymes | Significant inhibition observed |

| Cell Viability | Cancer Cell Lines | Reduced viability at higher concentrations |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotective Effects : Research indicates that compounds similar to tert-butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate may exhibit neuroprotective properties by modulating neurotransmitter systems.

- Anti-inflammatory Activity : Preliminary studies suggest that the compound could reduce inflammatory responses in cellular models by inhibiting pro-inflammatory cytokines.

Research Findings

Recent literature has emphasized the importance of structure-activity relationships (SAR) in understanding the biological effects of carbamate derivatives:

- SAR Analysis : Variations in stereochemistry significantly influence biological activity. For instance, compounds with specific configurations at chiral centers have demonstrated differing levels of potency against biological targets.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to evaluate the pharmacokinetic profile of the compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate, and how do reaction conditions impact yield and purity?

- The synthesis typically involves a multi-step sequence:

Amine protection : The primary amine on the cyclopentyl ring is protected using tert-butyl carbamate (Boc) under basic conditions (e.g., NaHCO₃ or DIEA) to prevent unwanted side reactions .

Functional group introduction : The aminomethyl group is introduced via reductive amination or nucleophilic substitution, often requiring catalysts like Pd/C or ligands to control stereochemistry .

- Optimization : Yield (>75%) and purity (>95%) depend on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of Boc anhydride) .

Q. How can the stereochemical integrity of the (1R,3R)-rel configuration be validated during synthesis?

- Analytical methods :

- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers .

- NMR spectroscopy : Compare coupling constants (e.g., J = 8–10 Hz for trans-cyclopentyl protons) and NOE correlations to confirm relative stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Protect from light and moisture in sealed containers under inert gas (N₂ or Ar) at 2–8°C. Stability studies indicate <5% degradation over 12 months under these conditions .

- Decomposition risks : Exposure to acids or bases hydrolyzes the Boc group, while elevated temperatures (>40°C) promote racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

- Experimental design considerations :

- Metabolic stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify rapid degradation pathways that reduce in vivo efficacy .

- Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust effective concentrations in cellular assays .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the carbamate moiety’s hydrogen-bonding with catalytic residues (e.g., serine hydrolases) .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyclopentyl-aminomethyl group in binding pockets .

Q. How can researchers design analogs to improve solubility without compromising target affinity?

- Structural modifications :

- Polar substituents : Introduce hydroxyl or PEG groups at the cyclopentyl ring’s C4 position to enhance aqueous solubility (logP reduction from 2.1 to 1.5) .

- Bioisosteres : Replace the tert-butyl group with trifluoroethyl carbamate to maintain steric bulk while improving metabolic stability .

- Screening : Parallel synthesis of 20–50 analogs followed by SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd) .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks for this compound, and how can these be addressed?

- Common artifacts :

- Rotamers : The carbamate group’s restricted rotation at room temperature splits signals in ¹H NMR (e.g., two Boc methyl signals at 1.43 and 1.45 ppm). Solution: Acquire spectra at elevated temperatures (60°C) .

- Trace impurities : Residual solvents (e.g., DMF) or unreacted starting materials may appear. Purify via flash chromatography (SiO₂, 5% MeOH/CH₂Cl₂) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.